molecular formula C21H17FN2O4S B14222824 N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide CAS No. 827577-41-3

N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide

Cat. No.: B14222824
CAS No.: 827577-41-3
M. Wt: 412.4 g/mol
InChI Key: FHFGMKIZXBQGFE-UHFFFAOYSA-N
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Description

N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide is a complex organic compound characterized by its unique structural features, including a benzoyl group, a sulfamoyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-benzoylbenzenesulfonamide with 2-fluoroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .

Properties

CAS No.

827577-41-3

Molecular Formula

C21H17FN2O4S

Molecular Weight

412.4 g/mol

IUPAC Name

N-[4-[(2-benzoylphenyl)sulfamoyl]-2-fluorophenyl]acetamide

InChI

InChI=1S/C21H17FN2O4S/c1-14(25)23-20-12-11-16(13-18(20)22)29(27,28)24-19-10-6-5-9-17(19)21(26)15-7-3-2-4-8-15/h2-13,24H,1H3,(H,23,25)

InChI Key

FHFGMKIZXBQGFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)F

Origin of Product

United States

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